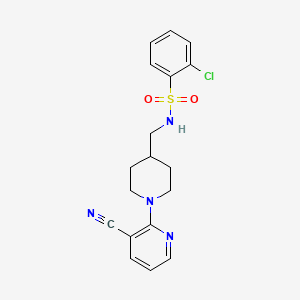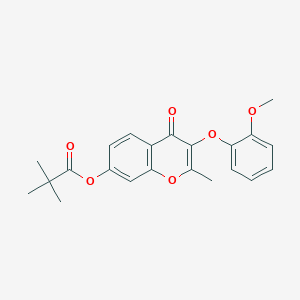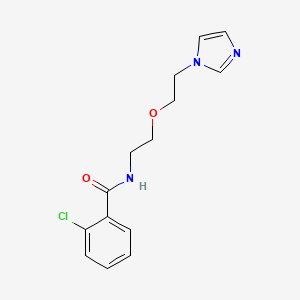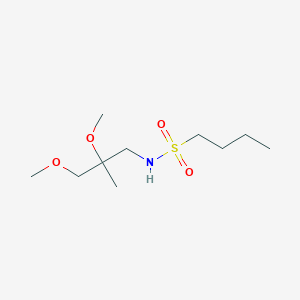
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of anion transporters and has been used to investigate the roles of these transporters in various physiological processes.
Applications De Recherche Scientifique
Fluorescent Probes for Detection
Sulfonamide derivatives have been utilized in the development of fluorescent probes for the selective detection of thiophenols over aliphatic thiols. These probes have significant applications in chemical, biological, and environmental sciences for the sensitive and selective discrimination of toxic benzenethiols and biologically active aliphatic thiols. The design of such probes leverages intramolecular charge transfer pathways, enabling high sensitivity and selectivity in detection with applications in water sample analysis (Wang et al., 2012).
Electrochemical Studies
Electrochemical reduction studies of sulfonamide derivatives have provided valuable insights into the redox behavior of these compounds. Such studies are essential for understanding the electron-transfer processes that sulfonamides undergo, which is crucial for their applications in various electrochemical and redox-related applications (Santelices & Hawley, 1977).
Tautomeric Behavior Investigation
Research into the tautomeric behavior of sulfonamide derivatives, particularly those incorporating thiadiazole dioxides, sheds light on their molecular conformations or tautomeric forms, which are closely related to their pharmaceutical and biological activities. Such studies are crucial for the design of more effective pharmaceuticals, as they help understand how the structural features of sulfonamides influence their interaction with biological targets (Erturk et al., 2016).
Catalytic Reagents for Silylation
Sulfonamide compounds have also been explored as novel catalytic reagents for the silylation of alcohols, phenols, and thiols. This application is particularly relevant in synthetic chemistry, where sulfonamides can facilitate the introduction of silyl groups into various substrates, a crucial step in many synthesis and protection strategies (Ghorbani‐Vaghei et al., 2006).
Sulfonamide Synthesis through Electrochemical Methods
An environmentally benign electrochemical method for the synthesis of sulfonamides via oxidative coupling between thiols and amines represents a significant advancement in the field. This method is driven entirely by electricity, does not require sacrificial reagents or additional catalysts, and produces hydrogen as a byproduct, demonstrating the potential for sustainable and efficient synthesis of sulfonamide derivatives (Laudadio et al., 2019).
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-9-3-4-12(7-10(9)2)19(16,17)13-11-5-6-18(14,15)8-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKORENVXQPULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2467097.png)

![Ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467099.png)

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester](/img/structure/B2467102.png)
![N-{3'-acetyl-1-[(4-ethoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2467103.png)





![N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2467118.png)
![3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2467119.png)